![molecular formula C12H10FNO4 B14300644 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 122630-40-4](/img/structure/B14300644.png)
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorophenyl group adds to its chemical uniqueness and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,5-dione with 2-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The fluorophenyl group can enhance the compound’s ability to cross biological membranes, while the pyrrolidine ring can interact with various enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Pyrrolidine-2,5-dione: A simpler analog without the fluorophenyl group.
2-Fluorophenylacetic acid: Lacks the pyrrolidine ring but contains the fluorophenyl group.
N-Acylpyrrolidines: A broader class of compounds with similar structural features.
Uniqueness: 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the fluorophenyl group and the pyrrolidine ring. This combination can result in unique biological activities and chemical properties that are not observed in simpler analogs.
属性
CAS 编号 |
122630-40-4 |
|---|---|
分子式 |
C12H10FNO4 |
分子量 |
251.21 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C12H10FNO4/c13-9-4-2-1-3-8(9)7-12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-7H2 |
InChI 键 |
YJEYQLGOZQLGIU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


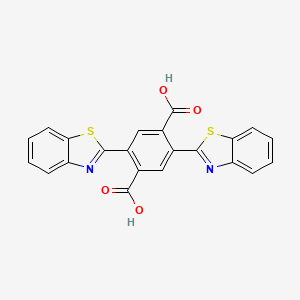
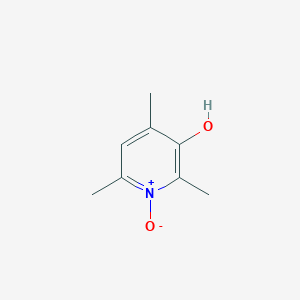
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

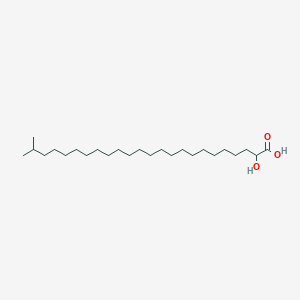
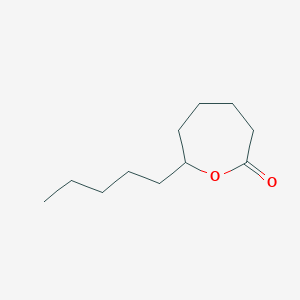
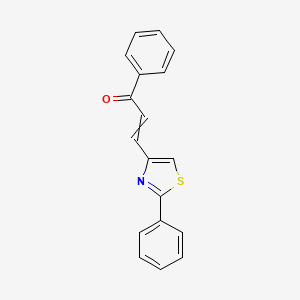
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
